Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate
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Overview
Description
. This compound is known for its unique structure, which combines a benzoate ester with a chromenone derivative, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate typically involves multiple steps, starting with the preparation of the chromenone derivativeThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone derivatives.
Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV absorbers and antioxidants
Mechanism of Action
The mechanism of action of Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate can be compared with other similar compounds, such as:
Methyl 4-(4-oxochromen-3-yl)oxybenzoate: Lacks the methylsulfonyloxy group, which may result in different chemical reactivity and biological activity.
Methyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate: Contains a hydroxyl group instead of the methylsulfonyloxy group, potentially altering its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8S/c1-23-18(20)11-3-5-12(6-4-11)25-16-10-24-15-9-13(26-27(2,21)22)7-8-14(15)17(16)19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKNDCIPMYPHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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